molecular formula C12H10N4O2S2 B2621626 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole CAS No. 868214-54-4

2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole

Cat. No.: B2621626
CAS No.: 868214-54-4
M. Wt: 306.36
InChI Key: DICYSXWBMATIFP-UHFFFAOYSA-N
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Description

2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole is a recognized potent and selective chemical probe for investigating the biological functions of DYRK1A kinase . DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle progression, neuronal development, and synaptic plasticity. As such, this compound provides significant research value in the study of Down syndrome, Alzheimer's disease, and other neurological disorders where DYRK1A activity is dysregulated. By selectively inhibiting DYRK1A, researchers can elucidate its role in tau protein phosphorylation and the pathogenesis of tauopathies. Furthermore, due to the involvement of DYRK1A in regulating transcription and cell proliferation, this inhibitor is also a valuable tool in oncology research , particularly for probing mechanisms in cancers such as glioblastoma. Its mechanism of action involves competitively binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity and allowing for the dissection of downstream signaling pathways in disease models.

Properties

IUPAC Name

2-methyl-4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-13-8(5-19-7)6-20-12-14-10-3-2-9(16(17)18)4-11(10)15-12/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICYSXWBMATIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antimicrobial Activity : Compounds containing thiazole and benzimidazole derivatives have shown significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies have indicated that thiazole derivatives can outperform standard antibiotics in inhibiting bacterial growth .
  • Anticancer Potential : Research has demonstrated that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines. Specific derivatives have been synthesized and tested for their ability to induce apoptosis in human glioblastoma and melanoma cells, showing promising results .
  • Anticonvulsant Properties : Some thiazole-containing compounds have been evaluated for their anticonvulsant activity. A study highlighted the synthesis of novel thiazole derivatives that exhibited protective effects against seizures in animal models .

Synthesis and Characterization

The synthesis of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole typically involves multi-step chemical reactions:

  • Starting Materials : The synthesis often begins with readily available thiazole and benzimidazole precursors.
  • Reaction Conditions : Various reagents and catalysts may be employed to facilitate the formation of the thiazole ring and introduce the nitro group.
  • Characterization Techniques : Characterization of the synthesized compound is conducted using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm structure and purity.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1 Antimicrobial EfficacyDemonstrated effective inhibition of gram-positive and gram-negative bacteria, with potency comparable to standard antibiotics .
Study 2 Anticancer ActivityShowed significant cytotoxicity against U251 glioblastoma cells, with IC50 values indicating strong potential for further development .
Study 3 Anticonvulsant TestingCompounds synthesized showed high efficacy in reducing seizure activity in rodent models, suggesting potential therapeutic use for epilepsy .

Mechanism of Action

The mechanism of action of 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

  • NMR Data : The target compound’s ¹H NMR would show characteristic peaks for the methyl group on thiazole (~2.5 ppm), aromatic protons from benzimidazole (~7–8 ppm), and thioether-linked CH2 (~4.5 ppm). Similar compounds, such as 9 and 13 , exhibit downfield shifts for nitro-substituted aromatic protons (~8–9 ppm) and hydrazinyl NH signals (~10–12 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HREI-MS) confirms molecular ion peaks for analogs like 9 (m/z [M⁺] calcd: 584.05; found: 584.12) and 13 (m/z [M⁺] calcd: 502.10; found: 502.08) .

Key Structural-Activity Relationships (SARs)

Nitro Group Position : 5-Nitro substitution on benzimidazole (target) vs. 2-nitro in 13 alters electronic density, affecting redox properties and binding affinity .

Thiazole Substituents : Bulky aryl groups (e.g., 3,4-dichlorophenyl in 15 ) improve membrane penetration but may reduce solubility .

Biological Activity

2-Methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzoimidazole moiety, which is known for its diverse biological activities. The molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S, and it has a molecular weight of approximately 286.30 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzoimidazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against several pathogens. The results showed that certain derivatives, including those similar to this compound, had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundPathogenMIC (μg/mL)
This compoundS. aureus0.22
This compoundS. epidermidis0.25

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with findings suggesting that structural modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with a similar thiazole structure demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin in several cancer models .

A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly increases activity against cancer cells. The methyl group at position 4 of the phenyl ring was identified as crucial for enhancing cytotoxic effects .

CompoundCell LineIC50 (µg/mL)
Thiazole derivativeA431 (skin cancer)<1.98
Thiazole derivativeJurkat (leukemia)<1.61

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant properties. In one study, a series of novel thiazoles were synthesized and tested for their ability to prevent seizures in animal models. Compounds with specific substitutions on the thiazole ring exhibited significant protective effects against tonic-clonic seizures .

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated the effectiveness of thiazole derivatives against resistant strains of bacteria, emphasizing the need for new antimicrobial agents in light of rising antibiotic resistance .
  • Cytotoxicity in Cancer Models : A compound structurally related to this compound was shown to induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent .
  • Anticonvulsant Studies : Research involving animal models indicated that certain thiazole derivatives significantly reduced seizure frequency and duration, highlighting their therapeutic potential in epilepsy treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole, and what intermediates are critical?

  • Methodology : The synthesis typically involves multi-step reactions. Key steps include:

  • Step 1 : Preparation of the benzimidazole core via condensation of 4-nitro-o-phenylenediamine with thioglycolic acid under acidic conditions .
  • Step 2 : Introduction of the thioether linkage by reacting the benzimidazole-2-thiol intermediate with a bromomethyl-thiazole derivative in acetone or ethanol, using potassium carbonate as a base .
  • Purification : Recrystallization from ethanol or chromatography on silica gel (TLC-monitored) ensures purity .
    • Critical Intermediates :
  • 5-Nitro-1H-benzo[d]imidazole-2-thiol (verified via IR and 1^1H NMR).
  • 2-(Bromomethyl)-4-methylthiazole (prepared from thiazole precursors using N-bromosuccinimide) .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and linkage integrity .
  • IR Spectroscopy : Identification of functional groups (e.g., nitro stretching at ~1520 cm1^{-1}, C-S bonds at ~650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : SHELX software for single-crystal structure determination (if crystals are obtainable) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Testing against targets like α-glucosidase or cyclooxygenase (COX1/2) using spectrophotometric methods .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion .
  • Catalysis : Anhydrous zinc chloride improves electrophilic substitution efficiency in thiazole bromomethyl intermediates .
  • Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .
    • Troubleshooting : Monitor by TLC; if unreacted starting material persists, increase reaction time or catalyst loading .

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved?

  • Approach :

  • Validation Tools : Use SHELXL for refinement and check against the Cambridge Structural Database (CSD) for expected bond parameters .
  • Twinned Data Analysis : SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .
  • Hydrogen Bonding Networks : Analyze packing diagrams to identify non-covalent interactions affecting geometry .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nitro and thiazole moieties?

  • Design :

  • Nitro Group Modifications : Replace with electron-withdrawing (e.g., cyano) or donating (e.g., amino) groups to assess electronic effects on bioactivity .
  • Thiazole Substitutions : Introduce aryl/heteroaryl groups at the 4-methyl position to evaluate steric and hydrophobic interactions .
    • Computational Aids : Molecular docking (AutoDock Vina) to predict binding modes with targets like bacterial enzymes or COX2 .

Q. How should contradictory results in biological assays (e.g., varying MIC values across studies) be addressed?

  • Analysis Framework :

  • Standardization : Ensure consistent inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton agar) .
  • Resistance Profiling : Test against clinically isolated strains to identify strain-specific effects .
  • Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to assess potentiation .
    • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of activity differences .

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